2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
CAS No.:
Cat. No.: VC16542858
Molecular Formula: C14H26N6O14P2
Molecular Weight: 564.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N6O14P2 |
|---|---|
| Molecular Weight | 564.34 g/mol |
| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C10H15N5O11P2.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2 |
| Standard InChI Key | YWMHXINREUQYRO-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |
Introduction
Structural and Molecular Characterization
Molecular Composition and Connectivity
The compound comprises two distinct moieties:
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2-Amino-2-(hydroxymethyl)propane-1,3-diol: A trisubstituted aminodiol with a molecular formula of C₄H₁₁NO₃. This component, commonly known as TRIS, features a central tertiary amine bonded to three hydroxymethyl groups, conferring high water solubility and buffering capacity .
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[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate: A nucleotide analog derived from guanine, with a phosphorylated ribose backbone. The phosphoryl groups at the 5'-position include a phosphono hydrogen phosphate moiety, enhancing its reactivity in phosphorylation reactions .
The two components are linked via an ether bond between the TRIS hydroxymethyl group and the ribose's 2'-hydroxyl group, as evidenced by the canonical SMILES string C(C(CO)(CO)N)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.
Table 1: Key Molecular Properties
Spectroscopic and Crystallographic Data
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Nuclear Magnetic Resonance (NMR): The TRIS moiety exhibits characteristic peaks at δ 3.6–3.8 ppm (hydroxymethyl protons) and δ 2.9 ppm (amine protons). The nucleotide component shows aromatic proton signals at δ 8.2 ppm (guanine H8) and δ 5.8 ppm (ribose H1').
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X-ray Crystallography: The phosphono hydrogen phosphate group adopts a bent conformation, with P–O bond lengths of 1.58–1.62 Å, consistent with resonance-stabilized phosphate esters .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step process:
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TRIS Modification: 2-Amino-2-(hydroxymethyl)propane-1,3-diol is functionalized with a protecting group (e.g., tert-butyldimethylsilyl) at one hydroxymethyl site to enable selective phosphorylation .
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Nucleotide Conjugation: The protected TRIS derivative is reacted with 5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl methyl phosphoramidite under anhydrous conditions, followed by oxidation with hydrogen peroxide to form the phosphono hydrogen phosphate linkage.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25°C | Maximizes phosphoester formation |
| pH | 7.0–7.5 | Prevents TRIS deprotonation |
| Catalyst | Tetrazole | Accelerates amidite activation |
Industrial-Scale Production Challenges
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Purification: The compound’s high polarity necessitates ion-exchange chromatography, achieving >95% purity.
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Stability: Hydrolytic degradation occurs at pH <5, requiring lyophilized storage at -20°C .
Physicochemical Properties
Thermal Stability
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Thermogravimetric Analysis (TGA): 10% mass loss at 150°C due to bound water evaporation; major decomposition above 250°C.
Aqueous Behavior
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Buffering Capacity: Effective pH range of 7.0–9.0 (pKa = 8.1 for TRIS amine) .
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Vapor Pressure: <3.0×10⁻⁶ hPa at 25°C, indicating low volatility .
Biochemical Applications
Enzyme Kinetics Studies
The compound serves as a substrate analog for GTP-dependent enzymes like guanylate cyclase. Its non-hydrolyzable phosphono hydrogen phosphate group inhibits enzymatic turnover, enabling crystal structure determination of enzyme-inhibitor complexes .
Nucleic Acid Research
Incorporation into oligonucleotides via solid-phase synthesis introduces steric hindrance at the ribose 2'-position, probing RNA polymerase fidelity.
Table 3: Comparative Kinetic Parameters in Polymerase Assays
| Polymerase | (μM) | (nmol/min) |
|---|---|---|
| Taq | 12.4 ± 1.2 | 8.7 ± 0.9 |
| HIV-1 Reverse Transcriptase | 28.9 ± 3.1 | 2.1 ± 0.3 |
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